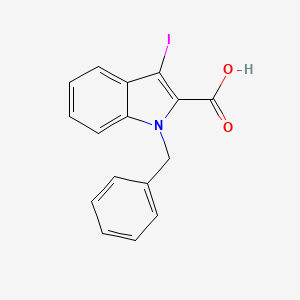

1-Benzyl-3-iodo-1H-indole-2-carboxylic acid

CAS No.:

Cat. No.: VC15874972

Molecular Formula: C16H12INO2

Molecular Weight: 377.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H12INO2 |

|---|---|

| Molecular Weight | 377.18 g/mol |

| IUPAC Name | 1-benzyl-3-iodoindole-2-carboxylic acid |

| Standard InChI | InChI=1S/C16H12INO2/c17-14-12-8-4-5-9-13(12)18(15(14)16(19)20)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |

| Standard InChI Key | IHIVVFMAOSUJFC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2C(=O)O)I |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

1-Benzyl-3-iodo-1H-indole-2-carboxylic acid has a molecular weight of 377.18 g/mol and the IUPAC name 1-benzyl-3-iodoindole-2-carboxylic acid. Its structure combines an indole ring system fused to a benzyl group and functionalized with iodine and carboxylic acid moieties (Table 1).

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂INO₂ |

| Molecular Weight | 377.18 g/mol |

| IUPAC Name | 1-Benzyl-3-iodoindole-2-carboxylic acid |

| Canonical SMILES | C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2C(=O)O)I |

| InChI Key | IHIVVFMAOSUJFC-UHFFFAOYSA-N |

The iodine atom at C3 enhances reactivity for cross-coupling reactions, while the carboxylic acid group enables further derivatization via esterification or amidation .

Synthesis and Functionalization

Key Synthetic Routes

The synthesis of 1-benzyl-3-iodo-1H-indole-2-carboxylic acid involves sequential functionalization of the indole core (Figure 1):

Step 1: Iodination

Indole derivatives are iodinated at C3 using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents like DMF, achieving yields of 70–85% .

Step 2: Benzylation

N1-benzylation is performed via alkylation with benzyl bromide in the presence of a base such as potassium carbonate, yielding 1-benzyl-3-iodo-1H-indole.

| Reaction Type | Conditions | Products | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 3-Arylindoles | 65–90 |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Alkynylindoles | 70–88 |

| Heck | Pd(OAc)₂, PPh₃, NEt₃ | 3-Vinylindoles | 60–75 |

These reactions enable the synthesis of tetra-substituted indoles for drug discovery pipelines .

Comparative Analysis of Related Compounds

Table 3: Structural and Functional Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|

| 1-Benzyl-3-iodo-1H-indole | C₁₅H₁₂IN | 333.17 | Lacks C2 carboxylic acid |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | C₁₆H₁₁IN₂ | 351.18 | Nitrile group at C2 |

The carboxylic acid derivative shows improved solubility in aqueous buffers compared to its nitrile counterpart, making it preferable for biological assays .

Industrial and Research Applications

Medicinal Chemistry

-

Lead Optimization: Serves as a precursor for prodrugs via esterification of the carboxylic acid group.

-

Targeted Drug Delivery: Conjugation with nanoparticles enhances tumor-specific uptake .

Material Science

-

Coordination Polymers: The carboxylic acid group binds metal ions (e.g., Cu²⁺, Zn²⁺) to form porous frameworks for gas storage.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume